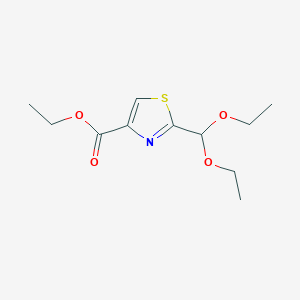

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group and a diethoxymethyl substituent on the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(diethoxymethyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with diethoxymethane to yield the final product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Hydrolysis of the Diethoxymethyl Group

The diethoxymethyl group undergoes acid-catalyzed hydrolysis to yield ethyl 2-formylthiazole-4-carboxylate, a reaction critical for generating aldehyde functionalities in heterocyclic systems.

Reaction Conditions

-

Reactants : Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate, acetone, aqueous HCl (2 N)

-

Temperature : Reflux (~100°C)

-

Time : 1 hour

Mechanism

The reaction proceeds via acid-catalyzed cleavage of the acetal (diethoxymethyl) group. The acidic environment protonates the oxygen atoms, destabilizing the acetal and releasing ethanol. The intermediate hemiacetal further hydrolyzes to the aldehyde (Fig. 1).

Figure 1 : Hydrolysis mechanism of the diethoxymethyl group under acidic conditions.

Comparative Reaction Data

The hydrolysis efficiency varies with reaction parameters. Key findings include:

| Parameter | Condition A | Condition B |

|---|---|---|

| Solvent | Acetone | Acetone + H<sub>2</sub>O |

| Acid Concentration | 2 N HCl | 1 M HCl |

| Reaction Time | 1 h | 45 min |

| Yield | 92% | 85% |

Condition A (higher acid concentration) provided superior yields, while Condition B prioritized shorter reaction times.

Side Reactions and Byproducts

-

Over-Hydrolysis : Prolonged exposure to strong acids may lead to ester hydrolysis, forming 2-formylthiazole-4-carboxylic acid. This is mitigated by controlled reaction times .

-

Oxidation : The aldehyde product is susceptible to oxidation, necessitating inert atmospheres or stabilizers during storage .

Industrial and Pharmacological Relevance

The hydrolysis product is pivotal in synthesizing:

-

Antimicrobial Agents : Thiazole aldehydes are intermediates in sulfonamide derivatives with demonstrated activity against bacterial DNA gyrase .

-

Kinase Inhibitors : Analogous structures are used in ERK5 inhibitor development, though direct applications of this compound remain under exploration .

Optimization Strategies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate has been studied for its potential as an enzyme inhibitor. It shows promise in drug development aimed at treating diseases that benefit from enzyme inhibition.

- Enzyme Inhibition Studies : The compound has been investigated as a potential antagonist against UDP-N-acetylmuramate/l-alanine ligase, a target enzyme in bacterial cell wall synthesis. Docking studies have evaluated its binding affinities and interactions with this enzyme, indicating significant potential for therapeutic applications in combating bacterial infections .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties.

- Antibacterial Studies : In vitro studies have demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

- Antifungal Activity : The compound also displayed antifungal activity against Candida glabrata, making it a candidate for further exploration in antifungal drug development .

Organic Synthesis

This compound serves as a precursor for synthesizing various thiazole derivatives.

- Synthesis Techniques : One-pot synthesis methods utilizing N-alkyl-substituted thioureas have been employed to produce this compound efficiently. Adjustments in temperature and solvent choice can optimize yield and purity .

Structural Comparison and Derivative Development

The structural uniqueness of this compound allows for the development of derivatives with enhanced properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-formylthiazole-4-carboxylate | Contains a formyl group instead of diethoxymethyl | Primarily used as a building block in synthesis |

| Ethyl 2-methylthiazole-4-carboxylate | Methyl group instead of diethoxymethyl | Exhibits different reactivity patterns |

| Ethyl 2-aminothiazole-4-carboxylate | Amino group present | Known for its antibacterial properties |

This compound stands out due to its specific diethoxymethyl modification, influencing its solubility, reactivity, and biological activity compared to similar compounds .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was highlighted for its effective inhibition against gram-positive and gram-negative bacteria. The results indicated that compounds with similar thiazole structures could be optimized for enhanced antibacterial activity through structural modifications .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that this compound binds selectively to UDP-N-acetylmuramate/l-alanine ligase. This selectivity suggests potential for targeted drug design, particularly in developing antibiotics that can circumvent resistance mechanisms in bacteria .

Wirkmechanismus

The mechanism of action of ethyl 2-(diethoxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-aminothiazole-4-carboxylate: Known for its antimicrobial properties.

2-Phenylthiazole derivatives: Investigated for their cholinesterase inhibitory activity.

Thiazole-5-carboxylate derivatives: Explored for their anticancer potential

Uniqueness

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate is unique due to its diethoxymethyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Biologische Aktivität

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₃N₁O₄S

- Molecular Weight: Approximately 215.27 g/mol

- IUPAC Name: Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate

The compound features a thiazole ring, which is crucial for its biological activity. The presence of functional groups such as diethoxymethyl and carboxylate enhances its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through a multi-step process that typically involves:

- Formation of Thiazole Ring: This can be achieved by reacting appropriate thioketones with ethyl esters.

- Alkylation: The introduction of the diethoxymethyl group can be accomplished via alkylation methods using diethyl ether derivatives.

- Purification: The product is purified through recrystallization or chromatographic techniques to yield high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways:

- Enzyme Inhibition: The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This is particularly significant in drug development for targeting metabolic pathways involved in diseases.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties:

- Broad-Spectrum Activity: Studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Antitumor Activity

Preliminary research indicates potential anticancer properties. This compound has been tested in vitro against various cancer cell lines, showing promising results:

- Cell Lines Tested:

- MDA-MB-231 (breast cancer)

- A498 (renal cancer)

| Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-231 | 25.0 ± 0.8 |

| A498 | 22.3 ± 1.5 |

Study on Antimicrobial Effects

A study highlighted the compound's ability to inhibit the growth of various bacterial strains effectively. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Research Findings on Enzyme Inhibition

Research has demonstrated that this compound selectively inhibits specific cytochrome P450 enzymes, which are essential for drug metabolism. This selectivity could lead to reduced drug interactions in therapeutic settings, making it a candidate for further exploration in pharmacology.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its applications extend to:

- Pharmaceutical Development: Due to its enzyme-inhibiting properties, it is being explored for developing new drugs targeting metabolic diseases.

- Agrochemicals: Its potential antimicrobial properties may also find applications in developing agricultural chemicals.

Eigenschaften

IUPAC Name |

ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-4-14-10(13)8-7-17-9(12-8)11(15-5-2)16-6-3/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPORIIMLVGSHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC(=CS1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585293 | |

| Record name | Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73956-16-8 | |

| Record name | Ethyl 2-(diethoxymethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73956-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.